1-methyl-5-{[1-phenyl-3-(piperidin-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . This reaction yields the pyrazole core, which is then further functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-pyrazolecarboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-METHYL-5-{[(1-PHENYL-3-PIPERIDINOPROPYL)AMINO]CARBONYL}-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the piperidinopropyl group. This structural feature imparts distinct biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26N4O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-methyl-5-[(1-phenyl-3-piperidin-1-ylpropyl)carbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C20H26N4O3/c1-23-18(16(14-21-23)20(26)27)19(25)22-17(15-8-4-2-5-9-15)10-13-24-11-6-3-7-12-24/h2,4-5,8-9,14,17H,3,6-7,10-13H2,1H3,(H,22,25)(H,26,27) |
InChI Key |
VMTNGXQHNCTXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC(CCN2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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